molecular formula C17H21N3O2 B2648651 4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 477889-30-8

4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2648651
CAS No.: 477889-30-8
M. Wt: 299.374
InChI Key: HGIOFYMWMGDEDF-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (CAS 477889-30-8) is a synthetic organic compound with a molecular formula of C 17 H 21 N 3 O 2 and a molecular weight of 299.37 g/mol . It features a distinctive pyrrole ring core substituted with a benzoyl group and a dimethylaminopropyl carboxamide chain. This structure makes it a valuable chemical building block in organic synthesis and medicinal chemistry research for constructing more complex molecules . Scientific investigations suggest this pyrrole carboxamide derivative possesses notable biological activity. Studies have indicated potential in modulating enzyme activity and interacting with various receptors . Preliminary research points to promising therapeutic properties, including anti-inflammatory effects and significant anticancer activity. In vitro assays have demonstrated that the compound can reduce cell viability in certain cancer cell lines, indicating potential as an antiproliferative agent . The compound has shown interactions with specific molecular targets, which may underlie its mechanism of action. Its structure allows it to bind to enzymes and proteins, potentially altering their function in biochemical pathways . Computed ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest a favorable pharmacokinetic profile for this compound and its analogs, indicating good potential for oral bioavailability in pre-clinical research settings . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-20(2)10-6-9-18-17(22)15-11-14(12-19-15)16(21)13-7-4-3-5-8-13/h3-5,7-8,11-12,19H,6,9-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIOFYMWMGDEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665719
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the benzoyl group and the dimethylamino propyl chain. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

Chemistry

4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.

Research has indicated potential biological activities for this compound, including:

  • Enzyme Interactions: Investigated for its ability to modulate enzyme activity, which can lead to insights into metabolic pathways.
  • Receptor Binding: Studied for its interactions with various receptors, suggesting potential therapeutic applications.

Medical Applications

The compound is explored for its therapeutic properties, particularly:

  • Anti-inflammatory Effects: Studies suggest it may inhibit inflammatory pathways.
  • Anticancer Activity: Preliminary research indicates potential efficacy against certain cancer cell lines.

Industrial Applications

In industry, this compound is utilized in developing new materials such as polymers and coatings due to its unique chemical properties.

A study assessed the effects of this compound on cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential anticancer properties.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Case Study 2: Synthesis and Reaction Mechanisms

In a synthetic chemistry study, researchers utilized this compound as a precursor for synthesizing novel pyrrole derivatives. The reaction conditions were optimized using various catalysts, leading to improved yields of target compounds.

CatalystYield (%)
Palladium(II) acetate75
Copper(II) sulfate65
Zinc oxide80

Mechanism of Action

The mechanism by which 4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations

Substituent-Driven Activity :

  • The benzoyl group at the 4-position (shared by the target compound and Compound 1 in ) is associated with anticancer activity, particularly in disrupting protein-protein interactions (e.g., p53-MDM2 pathway) .
  • Replacement of benzoyl with cyclopropylcarbonyl () reduces aromaticity but may enhance metabolic stability due to the cyclopropane ring’s rigidity .
  • Halogenation (e.g., 4-fluorobenzoyl in or 4,5-dibromo in Midpacamide) can modulate electronic properties and binding affinity to hydrophobic pockets .

N-Substituent Effects: The 3-(dimethylamino)propyl group in the target compound and ’s analog introduces a basic tertiary amine, likely improving water solubility and enabling ionic interactions with target proteins. Bulky aromatic N-substituents (e.g., 3-chlorobenzyl and 4-methylbenzyl in Compound 1) may enhance target binding but could reduce solubility, necessitating formulation optimization .

Synergistic Effects: Compound 1 () demonstrates synergy with nutlin-3a, a small-molecule MDM2 inhibitor, suggesting non-competitive mechanisms in anticancer activity.

Pharmacological Implications

  • Anticancer Potential: The target compound’s benzoyl and dimethylaminopropyl groups position it as a candidate for disrupting oncogenic protein interactions, akin to Compound 1. However, its lack of bulky aromatic N-substituents may improve pharmacokinetics compared to Compound 1 .
  • Antimicrobial Applications: Analogs like MGB30 () validate pyrrole carboxamides as DNA minor groove binders, suggesting the target compound could be repurposed for antiparasitic or antibacterial use with structural optimization .

Biological Activity

Chemical Structure and Properties
4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its unique pyrrole ring structure, a benzoyl group, and a dimethylamino propyl chain. Its molecular formula is C17H21N3O2C_{17}H_{21}N_{3}O_{2} with a molecular weight of 299.37 g/mol. This compound has garnered attention in various fields of scientific research, particularly for its potential biological activities.

Synthesis
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrole ring followed by the introduction of the benzoyl group and the dimethylamino propyl chain. Reaction conditions often include catalysts, solvents, and specific temperature settings to optimize yield .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound's structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives of pyrrole compounds have shown significant antiproliferative activity against various cancer cell lines. In particular, compounds similar to this compound have been evaluated for their efficacy against leukemia, melanoma, lung, colon, and breast cancer cell lines with promising results .

Case Study: Anticancer Evaluation

A study evaluated a series of pyrrole derivatives for their anticancer activity using the NCI-60 panel. Among these derivatives, certain compounds exhibited notable growth inhibition in specific cancer cell lines such as MDA-MB-435 (melanoma) and MDA-MB-468 (breast cancer), indicating that structural modifications can enhance biological activity .

Other Biological Activities

In addition to anticancer properties, this compound has been explored for other biological activities including anti-inflammatory effects. The compound's ability to interact with various proteins suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other pyrrole derivatives that exhibit diverse biological activities. This highlights the importance of functional group variations in modulating biological efficacy.

Compound NameStructureBiological Activity
This compoundStructureAnticancer, anti-inflammatory
Analog 1StructureAnticancer
Analog 2StructureAnti-inflammatory

Pharmacokinetics and Drug-Likeness

Computational studies on ADME (Absorption, Distribution, Metabolism, and Excretion) properties indicate favorable pharmacokinetic profiles for certain derivatives of this compound. These studies suggest good oral bioavailability and potential for further development as therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes for 4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing ethyl-4-bromopyrrole-2-carboxylate with 4-aminobenzophenone in DMF at 150°C for 5 days yields the pyrrole-carboxamide backbone . Purification involves column chromatography (e.g., CHCl₃:CH₃OH, 99:1) and washing with diethyl ether to remove unreacted reagents. Purity is confirmed via TLC (Rf values) and spectroscopic techniques:

  • 1H/13C-NMR for aromatic and amide proton/carbon assignments (e.g., δ 8.90 ppm for Ar-H in CDCl₃) .
  • IR spectroscopy to confirm carbonyl stretches (1,735 cm⁻¹ for ketone, 1,643 cm⁻¹ for amide) .

Basic: How are structural ambiguities resolved when NMR data conflicts with computational predictions?

Discrepancies between experimental and predicted NMR shifts often arise from solvent effects or proton exchange. For instance, in d₆-MeOD, NH protons may appear downfield due to hydrogen bonding, whereas CDCl₃ suppresses exchange broadening . Methodological solutions include:

  • Comparing spectra across solvents (e.g., d₆-CDCl₃ vs. d₆-MeOD).
  • Using 2D NMR (COSY, HSQC) to correlate proton and carbon environments .

Advanced: What strategies optimize the dimethylamino-propyl substituent for enhanced bioactivity?

Structure-activity relationship (SAR) studies focus on modifying the dimethylamino-propyl group to improve target binding. For example:

  • Replacing dimethylamino with piperazinyl groups increases basicity, potentially enhancing membrane permeability .
  • Methodology : Synthesize analogs via reductive amination or alkylation, then evaluate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How can catalytic hydrogenation be applied to reduce nitro intermediates in related compounds?

Nitro groups in precursors (e.g., 4-nitro-pyrrole derivatives) are reduced using Pd/C (10%) under H₂ at 0°C. Key steps include:

  • Monitoring reaction progress via TLC.
  • Filtering Pd/C post-reduction and evaporating solvents under reduced pressure .
  • Validating reduction success via loss of IR nitro stretches (~1,520 cm⁻¹) and emergence of amine peaks in NMR .

Basic: What analytical methods validate compound stability under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2–3.0) or phosphate buffer (pH 7.4) at 37°C .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 80°C) .

Advanced: How are computational models used to predict binding modes with biological targets?

  • Molecular docking : Use software like AutoDock Vina to dock the compound into target pockets (e.g., Bcl-2 for apoptosis studies) .
  • MD simulations : Validate docking poses with 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability .

Basic: What are common pitfalls in characterizing amide proton environments in NMR?

Amide protons (NH) exhibit broad peaks due to slow exchange. Solutions include:

  • Using deuterated DMSO to slow exchange rates.
  • Variable-temperature NMR to sharpen peaks at lower temperatures .

Advanced: How is enzyme inhibition potency evaluated for pyrrole-carboxamide derivatives?

  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., caspase-3 assays) .
  • Cellular assays : Use viability assays (MTT or ATP-lite) in cancer cell lines (e.g., HeLa) to correlate enzyme inhibition with cytotoxicity .

Basic: What solvent systems are optimal for column chromatography purification?

Polar solvents like CHCl₃:CH₃OH (99:1) effectively separate polar byproducts. For highly nonpolar impurities, gradient elution with ethyl acetate:hexane (1:3 to 1:1) improves resolution .

Advanced: How do researchers address low yields in multi-step syntheses?

  • Optimization : Vary reaction time (e.g., extending from 3 to 5 days for DMF-based condensations) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 2 hours vs. 5 days) while maintaining yields .

Basic: What safety protocols are critical when handling DMF in synthesis?

  • Use inert atmosphere (N₂) to prevent peroxide formation.
  • Employ fume hoods and PPE (gloves, goggles) due to DMF’s hepatotoxicity .

Advanced: How is in silico toxicity profiling conducted pre-synthesis?

  • ADMET prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 inhibition.
  • Pro-Tox II : Estimates LD₅₀ and alerts for mutagenicity based on structural alerts .

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